Fluorescein-maleimide

Site-directed mutagenesis Protein labeling Bioconjugation

Fluorescein-5-maleimide is the single-isomer (>97% HPLC) thiol-reactive dye of choice for demanding bioconjugation workflows. Its well-characterized kinetics (k₂=1.67×10⁴ M⁻¹·s⁻¹) and >1000-fold thiol-over-amine selectivity deliver homogeneous labeled populations, outperforming rhodamine-maleimide (heterogeneity 1.8 vs 3.3). The pKa ~6.4 enables built-in pH sensing in endosomal/lysosomal trafficking without extra probes. Compatible with 488 nm lasers and standard FITC/GFP filter sets, it eliminates the re-optimization burden of Alexa Fluor 488 or Oregon Green 488 replacements. Ideal for site-directed mutagenesis, quantitative FRET, and single-molecule studies where batch-to-batch traceability and lot consistency are critical.

Molecular Formula C27H19N3O7S
Molecular Weight 529.5 g/mol
Cat. No. B12279895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-maleimide
Molecular FormulaC27H19N3O7S
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
InChIInChI=1S/C27H19N3O7S/c31-15-2-5-19-21(12-15)36-22-13-16(32)3-6-20(22)27(19)18-4-1-14(11-17(18)25(35)37-27)29-26(38)28-9-10-30-23(33)7-8-24(30)34/h1-8,11-13,31-32H,9-10H2,(H2,28,29,38)
InChIKeyWMHCVBWDCIFFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-Maleimide: Thiol-Reactive Fluorophore for Cysteine-Specific Bioconjugation


Fluorescein-maleimide is a xanthene-based, thiol-reactive fluorescent dye used to covalently attach a fluorescein reporter to proteins, peptides, and oligonucleotides via maleimide-mediated conjugation to sulfhydryl (thiol) groups . The core fluorophore exhibits an excitation maximum near 494-498 nm and an emission maximum near 517-519 nm , making it compatible with the widely available 488 nm argon-ion laser line and standard FITC/GFP filter sets [1]. The maleimide functionality reacts optimally with free thiols (e.g., cysteine residues) at pH 6.5-7.5 to form a stable, covalent thioether bond [2], enabling site-specific labeling of target biomolecules [3].

Fluorescein-Maleimide Procurement: Why Substituting with Other Green Maleimides Compromises Experimental Reproducibility


Direct substitution of fluorescein-maleimide with seemingly analogous thiol-reactive dyes such as Alexa Fluor 488 maleimide, Oregon Green 488 maleimide, or BODIPY FL maleimide introduces significant and quantifiable deviations in key experimental parameters. These include the fundamental kinetics of the thiol conjugation reaction, the pH-dependence of fluorescence emission, the magnitude of dye brightness, and the introduction of ionic charge artifacts that alter protein isoelectric points. For example, while fluorescein-maleimide exhibits a defined second-order rate constant with glutathione [1], its pKa of ~6.4 causes a sharp, predictable drop in fluorescence intensity under mildly acidic conditions , a property that can be either a limitation or a valuable biosensor feature. In contrast, alternative dyes possess distinct photophysical and chemical signatures [2]. Using them as drop-in replacements without rigorous re-optimization of labeling and detection conditions can lead to inconsistent data, failed experiments, and irreproducible results in downstream applications like quantitative FRET, protein tracking, and live-cell imaging.

Fluorescein-Maleimide Quantitative Evidence Guide: Head-to-Head Performance Data vs. Key Competitors


Fluorescein-Maleimide vs. Tetramethylrhodamine-Maleimide: Comparative Protein Labeling Efficiency and Heterogeneity

In a direct comparison of site-specific labeling of the E294C cysteine mutant of the β2-adrenergic receptor, Fluorescein-5-maleimide (5FM) achieved 79.1% labeling efficiency with a labeling heterogeneity of 1.8 ± 0.2. In the same experimental system, 5-Tetramethylrhodamine-maleimide (5TRM) achieved a higher labeling efficiency of 92.1%, but with significantly greater heterogeneity of 3.3 ± 0.7 [1]. This indicates that while fluorescein-maleimide may label a lower absolute percentage of target sites under these conditions, it produces a more homogeneous population of labeled proteins, which is critical for quantitative assays.

Site-directed mutagenesis Protein labeling Bioconjugation

Fluorescein-Maleimide Thiol-Reactivity Kinetics: Defined Second-Order Rate Constant for Conjugation

The reactivity of fluorescein-5-maleimide (FM) with thiols has been rigorously quantified, providing a precise benchmark for conjugation. At 23°C and pH 7.40 in PBS buffer, the second-order rate constant (k₂) for the reaction of FM with glutathione (GSH) is (1.67 ± 0.32) × 10⁴ M⁻¹·s⁻¹ [1]. This defined kinetic parameter allows researchers to precisely model and control labeling reactions. While specific rate constants for many alternative dyes under identical conditions are not widely published, this value serves as a reference point. The reactivity is highly pH-dependent, with the maleimide group reacting with thiols ~1000-fold faster than with amines at pH 7.0 [2], underscoring the importance of maintaining a pH of 6.5-7.5 to ensure cysteine selectivity [3].

Reaction kinetics Thiol quantification Bioconjugation

Fluorescein-Maleimide vs. Oregon Green 488 Maleimide: Quantifying the pH-Sensitive Fluorescence Differential

A defining characteristic of fluorescein-maleimide is its pronounced pH-dependent fluorescence, stemming from the xanthene core's pKa of approximately 6.4 . This contrasts sharply with its fluorinated analog, Oregon Green 488 maleimide, which has a lower pKa of ~4.7, rendering it essentially pH-insensitive across the physiological range (pH 4-10) . Consequently, while Oregon Green 488 maleimide provides a constant signal intensity in variable cellular environments, fluorescein-maleimide's fluorescence decreases significantly as pH drops from 7.4 to 6.0. This is a quantitative, well-characterized property.

pH sensing Live-cell imaging Photophysics

Fluorescein-Maleimide vs. BODIPY FL Maleimide: Impact of Ionic Charge on Protein Conjugate Properties

Fluorescein-maleimide carries a net negative charge, which can influence the electrophoretic mobility and isoelectric point (pI) of conjugated proteins. In contrast, BODIPY FL maleimide produces electronically neutral dye conjugates despite having similar excitation/emission spectra [1]. This lack of ionic charge results in minimal effects on the pI of standard proteins conjugated with this fluorophore, making it a preferred choice when preserving the native charge state of a biomolecule is critical for functional studies or separation techniques like isoelectric focusing .

Protein charge Isoelectric point Electrophoresis

Fluorescein-Maleimide vs. Alexa Fluor 488 Maleimide: Solubility and Ease of Use in Aqueous Buffers

Fluorescein-5-maleimide exhibits good solubility in organic solvents like DMSO (up to 100-116 mg/mL) and DMF, which is typical for this class of dyes . However, its solubility in aqueous buffers is limited (<0.1 mg/mL in H₂O) [1], necessitating the use of a small percentage of organic co-solvent in labeling reactions. In contrast, newer sulfonated dyes like Alexa Fluor 488 maleimide are engineered for significantly higher water solubility. This allows for labeling in purely aqueous environments, which can be advantageous for maintaining the native conformation of sensitive proteins and simplifying reaction setup [2].

Solubility Bioconjugation Buffer compatibility

Fluorescein-5-Maleimide Single Isomer vs. Mixed Isomers: Purity, Consistency, and Reproducibility

Commercially available fluorescein-maleimide can be obtained as a single isomer (Fluorescein-5-maleimide) or as a mixture of 5- and 6-isomers. The single isomer, Fluorescein-5-maleimide, is characterized by high purity, typically specified as >97.0% by HPLC . While the 5- and 6-isomers have indistinguishable excitation and emission spectra for many protein labeling applications [1], the use of a defined single isomer is critical for experiments requiring absolute batch-to-batch consistency, such as in regulated environments, advanced analytical methods, or when developing precise quantitative assays. Procurement of the mixed isomer can introduce a variable that is difficult to control for over long-term studies.

Isomer purity Quality control Reproducibility

Fluorescein-Maleimide Optimal Application Scenarios: Where Its Unique Properties Provide a Decisive Advantage


Cysteine-Specific Site-Directed Labeling for Single-Molecule FRET and Structural Biology

The well-characterized thiol reactivity of fluorescein-maleimide (k₂ = 1.67×10⁴ M⁻¹·s⁻¹) [1] and its ability to produce a more homogeneous labeled protein population compared to rhodamine-maleimide (heterogeneity of 1.8 ± 0.2 vs. 3.3 ± 0.7) [2] make it an ideal choice for site-directed mutagenesis studies. By introducing a unique cysteine residue, researchers can achieve precise, stoichiometric labeling of target proteins. The resulting uniform bioconjugate population is essential for accurate distance measurements in FRET and for resolving discrete functional states in single-molecule studies.

pH-Responsive Biosensors and Intracellular Trafficking Studies in Acidic Compartments

The pH-dependent fluorescence of fluorescein-maleimide, with a pKa of ~6.4 , is a direct asset for applications requiring a quantitative readout of local pH. Unlike the pH-insensitive Oregon Green 488 maleimide (pKa ~4.7) , fluorescein-maleimide conjugated to proteins or nanoparticles can serve as a built-in sensor for monitoring trafficking through acidic cellular compartments like endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0). The predictable decrease in fluorescence intensity provides a real-time, label-free method to track vesicular acidification and cargo sorting.

Thiol-Selective Labeling in Complex Biological Mixtures Under Optimized Conditions

Fluorescein-maleimide's high specificity for thiols over amines at pH 7.0 (~1000-fold selectivity) [3] enables its use in moderately complex protein mixtures where precise targeting of free cysteines is required. While alternative dyes like Alexa Fluor 488 maleimide offer superior water solubility, the lower cost and well-documented reactivity of fluorescein-maleimide make it a practical and economical choice for routine labeling of purified proteins, antibodies, and thiol-modified oligonucleotides in academic and industrial core facilities.

Quality-Controlled Bioconjugation for Assay Development and Regulated Environments

For laboratories operating under stringent quality standards or developing robust diagnostic assays, the availability of Fluorescein-5-maleimide as a single isomer with >97.0% purity by HPLC is critical. This defined chemical entity ensures batch-to-batch consistency, minimizing variability in labeling efficiency and conjugate performance. This level of traceability and purity is a key procurement factor over mixed-isomer fluorescein derivatives or lower-purity alternatives, directly supporting data integrity and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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